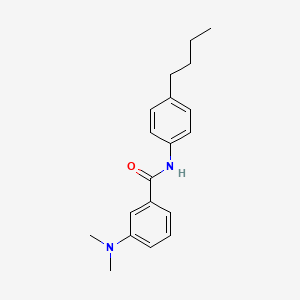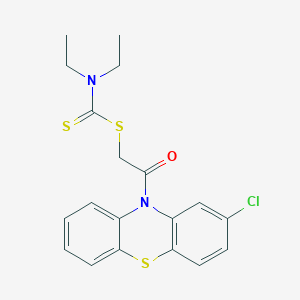
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate typically involves multiple steps, starting from phenothiazine derivatives. One common route includes the chlorination of phenothiazine to obtain 2-chloro-10H-phenothiazine, followed by the introduction of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the reaction with diethylcarbamodithioate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate involves its interaction with various molecular targets. Phenothiazine derivatives are known to act as dopamine receptor antagonists, particularly targeting the D2 receptors in the brain. This interaction can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its higher potency and similar mechanism of action.
Fluphenazine: A more potent phenothiazine used in the treatment of schizophrenia.
Uniqueness
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate stands out due to its unique oxoethyl and diethylcarbamodithioate groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural features can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19ClN2OS3 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H19ClN2OS3/c1-3-21(4-2)19(24)25-12-18(23)22-14-7-5-6-8-16(14)26-17-10-9-13(20)11-15(17)22/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
JQRARQSMWSIZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


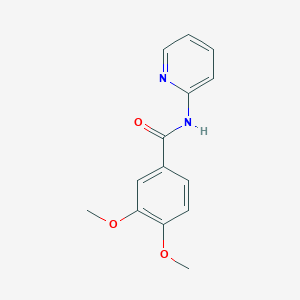
![1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11176204.png)
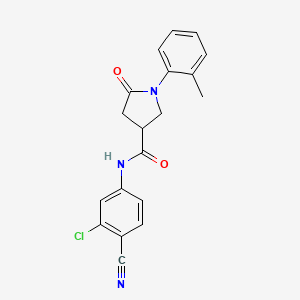
![9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11176207.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11176214.png)

![5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11176224.png)
![7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11176226.png)
![2-[(2-Oxotetrahydrothiophen-3-yl)carbamoyl]phenyl acetate](/img/structure/B11176228.png)
![2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11176248.png)
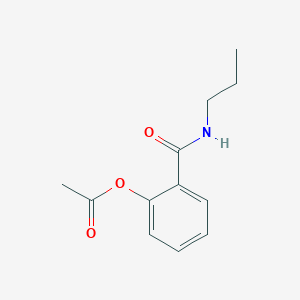
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11176251.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide](/img/structure/B11176259.png)
